N-benzylpiperazine-1-sulfonamide
CAS No.:
Cat. No.: VC16250873
Molecular Formula: C11H17N3O2S
Molecular Weight: 255.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H17N3O2S |
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Molecular Weight | 255.34 g/mol |
IUPAC Name | N-benzylpiperazine-1-sulfonamide |
Standard InChI | InChI=1S/C11H17N3O2S/c15-17(16,14-8-6-12-7-9-14)13-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
Standard InChI Key | LVRRVSNWUOPCSV-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1)S(=O)(=O)NCC2=CC=CC=C2 |
Introduction
Structural and Physicochemical Properties
N-Benzylpiperazine-1-sulfonamide belongs to the sulfonamide class of compounds, featuring a piperazine ring linked to a benzyl group and a sulfonamide functional group. Its molecular structure is defined by the following properties:
Table 1: Physicochemical Properties of N-Benzylpiperazine-1-sulfonamide
Property | Value |
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Molecular Formula | C<sub>11</sub>H<sub>15</sub>N<sub>3</sub>O<sub>2</sub>S |
Molecular Weight | 253.32 g/mol |
IUPAC Name | N-Benzylpiperazine-1-sulfonamide |
SMILES | C1CN(CCN1)S(=O)(=O)NCC2=CC=CC=C2 |
Solubility | Moderate in polar solvents |
The sulfonamide group (-SO<sub>2</sub>NH<sub>2</sub>) enhances hydrogen-bonding capacity, contributing to its interactions with biological targets such as enzymes and receptors . The benzyl group introduces hydrophobicity, which improves membrane permeability—a critical factor in drug design .
Synthesis and Preparation Methods
Conventional Synthesis Route
The traditional synthesis involves a three-step process:
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N-Benzylation of Piperazine: Piperazine reacts with benzyl chloride in the presence of a base to form N-benzylpiperazine.
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Sulfonylation: The intermediate is treated with sulfonyl chloride, yielding N-benzylpiperazine-1-sulfonamide.
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Hydrochloride Salt Formation: The sulfonamide is precipitated as a hydrochloride salt using hydrochloric acid.
Advanced Regioselective Methods
Recent advancements employ heteroaryl aldehydes to streamline synthesis. A two-step, one-pot method involves:
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Imine Formation: Reaction of a heteroaryl aldehyde with a sulfonamide precursor.
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In Situ Reduction: Sodium cyanoborohydride reduces the imine intermediate, producing N-benzyl sulfonamides with high regioselectivity . This approach achieves yields exceeding 70% for indole-derived analogs .
Alternative Approaches Using p-Nitrophenoxide
A novel method utilizes p-nitrophenoxide as a leaving group to facilitate sulfonamide formation. This strategy enables the reaction of N-benzylpiperazine with p-nitrophenoxysulfonylphenylxanthine derivatives, achieving yields of 60–85% .
Biological Activity and Mechanisms
Anticancer Activity
N-Benzylpiperazine-1-sulfonamide derivatives exhibit potent cytotoxicity against cancer cell lines. Key findings include:
Table 2: Antitumor Activity of Select Derivatives
Compound | Cell Line | IC<sub>50</sub> (µM) | Viability Reduction (%) |
---|---|---|---|
16a | HT-29 (Colon) | 0.1 | 30 |
16b | MDA-MB-231 (Breast) | 1.0 | 45 |
16e | MG-63 (Osteosarcoma) | 0.5 | 50 |
Derivatives such as AAL-030 demonstrate superior potency compared to established agents like Indisulam, with IC<sub>50</sub> values in the nanomolar range . Mechanisms include:
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pH Modulation: Reversing acidification in tumor microenvironments, thereby disrupting cancer cell survival.
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Enzyme Inhibition: Targeting carbonic anhydrases and metalloproteinases involved in metastasis .
Neurotoxicity Considerations
Applications in Scientific Research
Proteomics and Enzyme Studies
The compound is widely used to investigate protein-protein interactions and enzyme kinetics. Its sulfonamide group acts as a zinc-binding motif, making it a probe for metalloenzymes such as carbonic anhydrase IX .
Drug Development
N-Benzylpiperazine-1-sulfonamide serves as a scaffold for developing adenosine A<sub>2B</sub> receptor antagonists. Modifications at the sulfonamide nitrogen enhance binding affinity, with Ki values below 100 nM reported for optimized derivatives .
Industrial Chemistry
The compound is a precursor in synthesizing sulfonamide-based polymers and corrosion inhibitors. Its stability under acidic conditions makes it suitable for industrial catalysis.
Comparison with Related Compounds
Piperazine Derivatives
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Benzylpiperazine (BZP): Lacks the sulfonamide group, resulting in lower enzymatic affinity and higher neurotoxicity .
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N-Methylpiperazine: Less hydrophobic, reducing cell membrane penetration compared to N-benzyl analogs.
Sulfonamide Analogues
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